molecular formula C20H28Cl3N3O3 B000193 Amodiaquin dihydrochloride dihydrate CAS No. 6398-98-7

Amodiaquin dihydrochloride dihydrate

Cat. No. B000193
CAS RN: 6398-98-7
M. Wt: 464.8 g/mol
InChI Key: YVNAYSHNIILOJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amodiaquine dihydrochloride dihydrate involves a robust process technology incorporating a three-step synthetic route. This route includes a Mannich reaction, condensation with 4,7-dichloroquinoline, and rehydration to yield the active pharmaceutical ingredient (API) with high efficiency. The process also outlines a cost-competitive production method for the precursor 4,7-dichloroquinoline, starting from meta-chloroaniline (Gohain et al., 2023).

Molecular Structure Analysis

The molecular geometry and structure of amodiaquine have been analyzed through X-ray single crystal diffractometry. Studies have shown the crystal structures of amodiaquine in its free base and two salt forms, including dihydrochloride monohydrate and tetrachlorocobaltate(II). Comparisons of their conformations and intermolecular interactions provide insight into the molecular basis of its antimalarial activity (Semeniuk et al., 2008).

Chemical Reactions and Properties

Amodiaquine dihydrochloride undergoes extensive hydrolysis under various conditions, showing a significant degree of degradation in acidic, alkaline, and neutral solutions, both with and without light exposure. Its stability against thermal and oxidative conditions has also been documented, highlighting the compound's susceptibility to hydrolytic degradation but relative stability towards other stressors (Dhiman et al., 2017).

Physical Properties Analysis

The solid-state characterization of amodiaquine dihydrochloride dihydrate has revealed needle-like and rhombohedral crystal habits for its monohydrate and dihydrate forms, respectively. Studies have also shown that the dihydrate form exhibits higher solubility than the monohydrate form under certain conditions, indicating critical differences in their physical properties, which could influence their pharmaceutical applications (Sirikun et al., 2015).

Chemical Properties Analysis

The chemical stability of amodiaquine dihydrochloride dihydrate is influenced by its environmental conditions. Its degradation pathway has been elucidated, showing the formation of six degradation products under stress conditions. The mechanistic explanations for these pathways provide valuable insights into the chemical properties of the drug, including its reactivity and the potential formation of reactive metabolites (Dhiman et al., 2017).

Scientific Research Applications

1. Antimalarial Use

Amodiaquine dihydrochloride dihydrate has been extensively studied for its application in treating malaria. It was first reported for its antimalarial properties in the mid-20th century and has been clinically studied in various countries. Amodiaquine is particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria (Villarejos, 1951). Its efficacy in combination with other antimalarial drugs like artesunate and artemisinin-based combination therapies has also been researched (Thanh et al., 2009).

2. Molecular Structure and Properties

Research has been conducted on the molecular geometry of amodiaquine in different crystalline environments. Studies using X-ray single crystal diffractometry have revealed insights into the molecular structures of amodiaquine cation and its free base, providing important information for pharmaceutical applications (Semeniuk et al., 2008). The characterization of stress degradation products of amodiaquine dihydrochloride has also been a subject of study, aiding in understanding its stability under various conditions (Dhiman et al., 2017).

3. Interaction with Proteins

The interaction of amodiaquine and its analogs with serum albumin proteins has been explored. Studies using spectroscopic techniques and molecular docking have provided insights into how amodiaquine binds to proteins, which is crucial for understanding its pharmacokinetics and pharmacodynamics (Singh et al., 2015).

4. Evaluation in Specific Geographical Contexts

Amodiaquine's efficacy has been evaluated in various geographic contexts, such as in treating chloroquine-resistant Plasmodium falciparum malaria in locations like Burkina Faso, India, and Zanzibar. These studies have helped in understanding the drug's effectiveness and resistance patterns in different malaria-endemic regions (Mandi et al., 2008), (Misra et al., 1995), (Campbell et al., 1983).

Safety And Hazards

Amodiaquin dihydrochloride dihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

Amodiaquine has become an important drug in the combination therapy for malaria treatment in Africa . It is often used in combination with artesunate as an orally administered artemisinin-based combination therapy (ACT) for uncomplicated P. falciparum malaria . Amodiaquine has also been found to work against chloroquine-resistant P. falciparum strains of malaria, though there is geographic variation in its activity against chloroquine-resistant strains .

Relevant Papers A paper titled “Capturing a new hydrate polymorph of amodiaquine dihydrochloride dihydrate via heterogeneous crystallisation” reports a new polymorph of amodiaquine dihydrochloride dihydrate obtained via heterogeneous crystallisation . Another paper titled “Biowaiver monographs for immediate release solid oral dosage forms” discusses the therapeutic index and toxicity of Amodiaquin dihydrochloride dihydrate .

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O.2ClH.2H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNAYSHNIILOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045568
Record name Amodiaquin dihydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amodiaquin dihydrochloride dihydrate

CAS RN

6398-98-7, 69-44-3
Record name Amodiaquine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006398987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amodiaquin dihydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amodiaquine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-([7-Chloro-4-quinolinyl]amino)-2- ([diethylamino]methyl)phenol Dihydrochlorid-Dihydrat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMODIAQUINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6PW2S574L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
PP Mondal, S Mandal - bioRxiv, 2021 - biorxiv.org
… The drugs, Amodiaquin dihydrochloride dihydrate and Ribosome were purchased from Sigma Aldritch. DMEM was used to prepare a 250 nM solution of Ribosome, whereas, DMSO is …
Number of citations: 4 www.biorxiv.org
I Marois, A Cloutier, I Meunier, HM Weingartl… - PLoS …, 2014 - journals.plos.org
… Lysosomotrophic agents amodiaquin dihydrochloride dihydrate, bafilomycin A from Streptomyces griseus, chloroquine diphosphate salt, quinacrine dihydrochloride, quinidine …
Number of citations: 37 journals.plos.org
S Weston, R Haupt, J Logue, K Matthews, M Frieman - BioRxiv, 2020 - scholar.archive.org
… Fluphenazine dihydrochloride, benztropine mesylate, amodiaquin hydrochloride, amodiaquin dihydrochloride dihydrate, thiethylperazine maleate, mefloquine hydrochloride, triparanol, …
Number of citations: 53 scholar.archive.org
M Dolatyari, A Rostami - Scientific Reports, 2022 - nature.com
… 0.1 g 4-[(7-Chlor-4-chinolyl)-amino]-2-[(diethylamino)-methyl]-phenol (Amodiaquin dihydrochloride Dihydrate) dissolved in 20 ml deionized water and inserted on 80 ml of the …
Number of citations: 2 www.nature.com
T Zhou, L Tan, GY Cederquist, Y Fan, BJ Hartley… - Cell stem cell, 2017 - cell.com
Zika virus (ZIKV) infects fetal and adult human brain and is associated with serious neurological complications. To date, no therapeutic treatment is available to treat ZIKV-infected …
Number of citations: 215 www.cell.com
M Nguyen, J Sherma - Journal of Liquid Chromatography & …, 2014 - Taylor & Francis
A model procedure including sample and standard solution preparation, calibration curve establishment, assay of pharmaceutical products versus the label values, and validation of …
Number of citations: 23 www.tandfonline.com
G Zeder-Lutz, L Choulier, M Besse, A Cousido-Siah… - Analytical …, 2012 - Elsevier
We investigated the suitability of surface plasmon resonance (SPR) for providing quantitative binding information from direct screening of a chemical library on protein tyrosine …
Number of citations: 14 www.sciencedirect.com
K Lianza, J Sherma - Journal of Liquid Chromatography & Related …, 2013 - Taylor & Francis
Transfer of four rapid thin-layer chromatography (TLC) screening methods used to detect substandard and fake pharmaceutical products to quantitative high-performance TLC (HPTLC)-…
Number of citations: 26 www.tandfonline.com
G Peter - South African Medical Journal, 1954 - journals.co.za
… cases occurring in this area (the Hlabisa district) were treated with either 'nivaquine', (chloroquine sulphate, May and Baker, Ltd.) or 'camoquin' (amodiaquin dihydrochloride dihydrate, …
Number of citations: 1 journals.co.za
S Mok, KY Liong, EH Lim, X Huang, L Zhu… - Molecular …, 2014 - Wiley Online Library
Drug resistance in P lasmodium falciparum remains a challenge for the malaria eradication programmes around the world. With the emergence of artemisinin resistance, the efficacy of …
Number of citations: 39 onlinelibrary.wiley.com

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